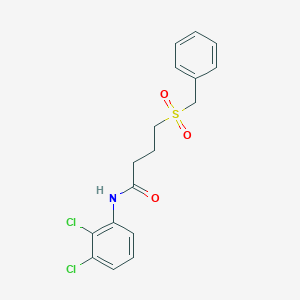

4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

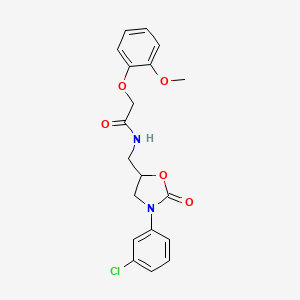

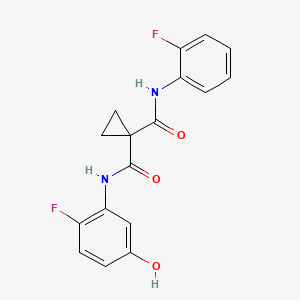

“4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide” is a complex organic compound. It contains a benzylsulfonyl group, a 2,3-dichlorophenyl group, and a butanamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable benzylsulfonyl compound with a 2,3-dichlorophenyl butanamide. The synthesis could potentially involve electrophilic aromatic substitution or nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzylsulfonyl, 2,3-dichlorophenyl, and butanamide groups. The benzylsulfonyl group would likely contribute to the overall polarity of the molecule, while the dichlorophenyl group could potentially participate in π-π interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylsulfonyl group could potentially be replaced by other groups through nucleophilic substitution reactions. Additionally, the compound could potentially undergo reactions at the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzylsulfonyl and dichlorophenyl groups could potentially increase the compound’s polarity, which could in turn affect its solubility in various solvents .Applications De Recherche Scientifique

Agrochemical Industry

4-(Benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide: and its derivatives have been utilized in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, which is structurally similar, is commonly incorporated into compounds for crop protection. These derivatives help protect crops from pests and have been a key structural motif in active agrochemical ingredients .

Pharmaceutical Development

In the pharmaceutical sector, compounds with the TFMP structure, which shares similarities with N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide , are used in the development of various drugs. They have been part of several pharmaceutical products that have received market approval, and many candidates are currently undergoing clinical trials .

Electrophilic Aromatic Substitution Reactions

The compound is likely involved in electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. These reactions are crucial for constructing complex molecules and are widely used in the synthesis of various chemical products .

Synthesis of Fluorinated Compounds

N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide: may be used in the synthesis of fluorinated organic chemicals, which are increasingly important due to their unique effects on the biological activities and physical properties of compounds .

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) studies suggest that similar compounds exhibit significant nonlinear optical (NLO) properties, which are valuable for developing NLO devices like second harmonic generators, frequency converters, and electro-optical modulators .

Biological Applications

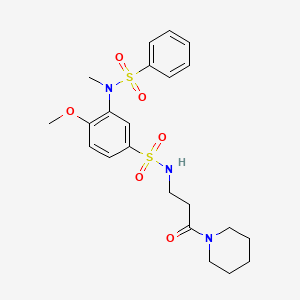

Sulfonamides, which include the SO2NH moiety present in N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide , are known for their extensive use in medicinal chemistry. They serve as antibacterial, protease inhibitors, diuretics, anti-tumor agents, and hypoglycemic drugs .

Orientations Futures

Propriétés

IUPAC Name |

4-benzylsulfonyl-N-(2,3-dichlorophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3S/c18-14-8-4-9-15(17(14)19)20-16(21)10-5-11-24(22,23)12-13-6-2-1-3-7-13/h1-4,6-9H,5,10-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMUYQYSQAXDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2949491.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)

![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)